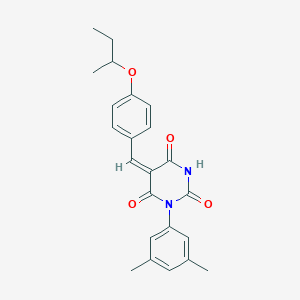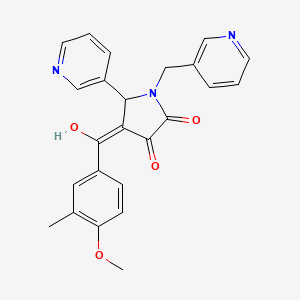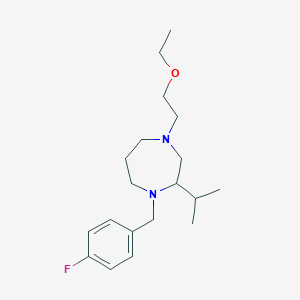![molecular formula C20H30N2O2 B5266763 N-butyl-2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-indanecarboxamide](/img/structure/B5266763.png)
N-butyl-2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-indanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-indanecarboxamide, also known as JNJ-42165279, is a novel and potent inhibitor of the TRPV1 receptor. This receptor is a non-selective cation channel that is activated by various stimuli, including heat, acid, and capsaicin. The TRPV1 receptor is involved in the regulation of pain, inflammation, and thermoregulation. Therefore, the development of TRPV1 inhibitors, such as JNJ-42165279, has potential therapeutic applications in the treatment of chronic pain and other related disorders.
Mecanismo De Acción
N-butyl-2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-indanecarboxamide acts as a potent and selective antagonist of the TRPV1 receptor. It binds to the receptor and prevents its activation by various stimuli, including heat, acid, and capsaicin. By blocking the TRPV1 receptor, this compound reduces the transmission of pain signals and the release of pro-inflammatory mediators, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It reduces the release of pro-inflammatory cytokines, such as TNF-α and IL-1β, and inhibits the activation of NF-κB, a key transcription factor involved in the regulation of inflammation. This compound also reduces the activity of nociceptors, the sensory neurons that transmit pain signals, and inhibits the release of substance P, a neuropeptide involved in pain transmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-butyl-2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-indanecarboxamide has several advantages for use in laboratory experiments. It is a highly potent and selective inhibitor of the TRPV1 receptor, which allows for precise modulation of this target. It also has a favorable safety profile in preclinical studies, which makes it suitable for use in animal models. However, this compound has some limitations, including its relatively short half-life and poor solubility, which may limit its efficacy in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-butyl-2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-indanecarboxamide. One area of interest is the development of novel formulations of the compound that improve its solubility and bioavailability. Another area of interest is the exploration of its potential therapeutic applications in other conditions, such as cancer and metabolic disorders. Additionally, further research is needed to fully elucidate the mechanisms of action of this compound and its effects on other signaling pathways.
Métodos De Síntesis
The synthesis of N-butyl-2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-indanecarboxamide involves several steps, including the preparation of the key intermediate, 2-indanecarboxylic acid, and the coupling of the morpholine and butyl groups. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of this compound has been described in detail in a patent application by Janssen Pharmaceutica.
Aplicaciones Científicas De Investigación
N-butyl-2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-indanecarboxamide has been extensively studied in preclinical models of pain and inflammation. It has been shown to be effective in reducing pain and inflammation in various animal models, including models of neuropathic pain, inflammatory pain, and osteoarthritis. This compound has also been shown to have a favorable safety profile in preclinical studies.
Propiedades
IUPAC Name |
N-butyl-2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-1,3-dihydroindene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-4-5-10-21-19(23)20(22-13-15(2)24-16(3)14-22)11-17-8-6-7-9-18(17)12-20/h6-9,15-16H,4-5,10-14H2,1-3H3,(H,21,23)/t15-,16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFWVDGJZUSQGZ-IYBDPMFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1(CC2=CC=CC=C2C1)N3CC(OC(C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)C1(CC2=CC=CC=C2C1)N3C[C@H](O[C@H](C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B5266683.png)

![N-cyclopropyl-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5266692.png)

![N-[(3S*,4R*)-3-benzyl-1-methyl-4-piperidinyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5266703.png)
![{4-[(4-chlorobenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5266719.png)


![2-cyclohexyl-7-(2-methoxy-5-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5266740.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5266774.png)
![6-[4-(3-methylbenzoyl)-1-piperazinyl]-N-2-pyridinyl-3-pyridazinamine](/img/structure/B5266777.png)
![propyl 1-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,3'-piperidine]-1'-carboxylate](/img/structure/B5266785.png)
![[3-(4-chlorobenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B5266793.png)
![N~2~-(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-isoleucinamide](/img/structure/B5266794.png)
